1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)6-4-13(5-6)10-12-7-2-1-3-11-8(7)16-10/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWZPFUPNGSMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid typically follows these key stages:
- Construction of the thiazolo[5,4-b]pyridine core via cyclization reactions involving thiourea or isothiocyanate intermediates.
- Functionalization of the core with azetidine-3-carboxylic acid through reductive amination or coupling reactions.
- Final purification and isolation of the target compound, often as a zwitterionic form.
Preparation of the Thiazolo[5,4-b]pyridine Core
A representative method for synthesizing the thiazolo[5,4-b]pyridine nucleus involves:
- Starting Material: 3,5-dibromo-2-aminopyridine or related substituted aminopyridines.
- Thiourea Formation: Reaction with thiocyanamide in tetrahydrofuran (THF), followed by benzoyl chloride addition, stirring at 50–80 °C for 12 hours to form 1-(3,5-dibromopyridin-2-yl)thiourea.
- Cyclization: Treatment with sodium hydride in THF at 85–110 °C to induce ring closure, yielding 6-bromothiazolo[4,5-b]pyridine-2-amine.
- Dehalogenation and Carbonylation: Conversion of the brominated intermediate to methyl thiazolo[4,5-b]pyridine-6-carboxylate via palladium-catalyzed carbonylation under CO atmosphere (10 kPa) at 100–105 °C in methanol with triethylamine as base.
- Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid using sodium or potassium hydroxide in aqueous medium at 10–30 °C for 12 hours.
These steps provide the thiazolopyridine acid intermediate with yields ranging from 63% to 93% depending on conditions and scale.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiourea formation | 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride, THF | 50–80 | 12 | ~49 | Stirring with benzoyl chloride; followed by NaOH/methanol/water treatment |
| Cyclization | Sodium hydride, THF | 85–110 | 5 | — | Batch addition of thiourea intermediate |
| Carbonylation (ester formation) | 6-bromothiazolopyridine, Pd(PPh3)2Cl2, triethylamine, methanol, CO gas (10 kPa) | 100–105 | 12 | 63–69 | Autoclave reaction; monitored by TLC |
| Hydrolysis (ester to acid) | NaOH or KOH, water | 10–30 | 12 | 86–93 | pH adjustment to precipitate acid; filtration and drying |
| Reductive amination | Aldehyde intermediate, methyl azetidine-3-carboxylate hydrochloride, reducing agent (e.g., NaBH3CN) | Ambient | Variable | High | Followed by saponification to free acid |
Detailed Example from Literature
A detailed synthetic route for a close analog, compound 5d (a thiazolo[5,4-b]pyridine azetidine-3-carboxylic acid derivative), includes:
- Lithium-halogen exchange on aryl bromide followed by reaction with 2,6-dichloro-3-isothiocyanatopyridine to form a thioamide.
- Cyclization with sodium carbonate in DMF to yield the thiazolopyridine core.
- Suzuki coupling with 1-phenylvinylboronic acid catalyzed by PdCl2(PBu t2-p-NMe2-Ph)2.
- Cyclopropanation under Corey-Chaykovsky conditions to install cyclopropane.
- Deprotection to reveal aldehyde.
- Reductive amination with methyl azetidine-3-carboxylate hydrochloride.
- Saponification to yield the target acid.
This route achieved high yields and purity, demonstrating the feasibility of the approach.
Notes on Solvents, Bases, and Catalysts
- Solvents: THF, methanol, dimethylformamide (DMF), dichloromethane are commonly used.
- Bases: Triethylamine, diisopropylethylamine, sodium hydride, potassium hydroxide.
- Catalysts: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride.
- Temperature Control: Critical in each step to optimize yields and avoid side reactions, typically ranging from ambient to 120 °C.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Temperature | Duration | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Thiourea intermediate formation | 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride, THF | 50–80 °C | 12 h | ~49 | Initial ring precursor |
| Cyclization | Sodium hydride, THF | 85–110 °C | 5 h | — | Formation of thiazolopyridine |
| Carbonylation (ester) | Pd catalyst, triethylamine, methanol, CO gas | 100–105 °C | 12 h | 63–69 | Ester intermediate |
| Hydrolysis | NaOH or KOH, water | 10–30 °C | 12 h | 86–93 | Conversion to carboxylic acid |
| Reductive amination | Aldehyde, methyl azetidine-3-carboxylate HCl, reducing agent | Ambient | Variable | High | Final functionalization |
Chemical Reactions Analysis
Types of Reactions
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazolo[5,4-b]pyridine ring or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the core structure.
Scientific Research Applications
Scientific Research Applications
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid has been investigated for its potential applications in several areas:
Medicinal Chemistry
- Therapeutic Potential : This compound has been explored for its effects on sphingosine-1-phosphate receptors (S1P1 and S1P5), which are crucial in regulating immune responses. Research indicates it may have applications in treating autoimmune diseases such as multiple sclerosis .
Biological Research
- Cellular Signaling Studies : The compound serves as a model to investigate cellular signaling pathways involving S1P receptors. It has shown promise in modulating lymphocyte trafficking and inflammatory responses .
Drug Development
- Pharmaceutical Applications : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways, particularly in immunology and oncology .
Case Study 1: Inhibition of PI3Kα
A study demonstrated that a derivative of thiazolo[5,4-b]pyridine exhibited potent inhibitory activity against PI3Kα with an IC50 value of 3.6 nM. This suggests that structural modifications can enhance biological activity significantly, paving the way for targeted drug design .
Case Study 2: Autoimmune Disease Treatment
Research has indicated that compounds similar to this compound may reduce symptoms in models of autoimmune diseases by modulating immune cell behavior. This highlights its potential therapeutic role in clinical settings .
Mechanism of Action
The mechanism of action of 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity . This inhibition can disrupt cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Therapeutic Implications
- Oncology : PI3Kα inhibitors (e.g., 19a) demonstrate promise in targeting hyperactive PI3K pathways in cancers, though clinical translation requires further optimization of pharmacokinetics .
Biological Activity
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a thiazolo[5,4-b]pyridine ring fused to an azetidine ring with a carboxylic acid functional group.
- Molecular Weight : 235.26 g/mol
- CAS Number : 2098015-79-1
This compound primarily targets the PI3K enzyme, which plays a crucial role in various cellular processes including growth, proliferation, and survival. The compound inhibits PI3K's enzymatic activity by binding to its active site, disrupting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition affects the downstream PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation .
Anticancer Properties
Research indicates that this compound exhibits potent anti-proliferative activity against various cancer cell lines. It has been shown to cause cell cycle arrest at the G0/G1 phase in tumor cells without adversely affecting normal human cells. Notably, it demonstrates selective inhibition against human B-cell lymphoma cell lines such as BJAB .
In Vivo Studies
In animal models, compounds similar to this compound have been tested for their anti-inflammatory and analgesic properties. These studies suggest that the compound may also have therapeutic potential in managing pain and inflammation .
Comparative Analysis with Similar Compounds
| Compound Type | Activity | Notes |
|---|---|---|
| Thiazolo[4,5-b]pyridines | Variable biological activities | Structural similarities but different effects |
| Azetidine-3-carboxylic acids | Limited activity; lacks thiazolo core | Less diverse pharmacological profile |
| 1-(Thiazolo[5,4-b]pyridin-2-yl) | Potent PI3K inhibitor; broad range of activities | Unique structure allows diverse interactions |
Case Studies and Research Findings
- Cell Line Studies : A study profiling various derivatives found that certain analogs of this compound exhibited significant anti-proliferative effects across multiple cancer cell lines including solid tumors and hematologic malignancies.
- Mechanistic Insights : Further investigations revealed that the compound's inhibition of PI3K led to decreased phosphorylation of AKT and mTOR proteins, crucial components in cancer cell survival pathways. This suggests a potential application in targeted cancer therapies focusing on the PI3K/AKT/mTOR axis .
Q & A
Q. What are the established synthetic routes for 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically involves coupling thiazolo[5,4-b]pyridine derivatives with azetidine-3-carboxylic acid precursors. Key steps include:
- Condensation reactions using catalysts like palladium or copper to form the thiazolo-pyridine core .
- Reductive amination for azetidine ring formation, employing NaBH3CN or similar reducing agents in methanol/acetic acid mixtures .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require rigorous purification to remove residual catalysts .
Data Table 1: Comparison of Yields Across Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | NaBH3CN | Methanol | 48 | >95 | |
| Pd-Catalyzed Coupling | Pd(OAc)2 | Toluene | 62 | 90 |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving chiral centers and hydrogen-bonding networks .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-<i>d</i>6 or CDCl3 confirm regioselectivity of the thiazolo-pyridine and azetidine moieties .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 291.08 for [M+H]<sup>+</sup>).
Q. What pharmacological targets are associated with this compound, and how is receptor selectivity assessed?
Methodological Answer:
- Primary targets : Sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5, with minimal activity at S1P3.
- Selectivity assays :
- Binding affinity : Radioligand displacement assays using <sup>3</sup>H-labeled S1P analogs.
- Functional activity : cAMP inhibition or calcium flux assays in HEK293 cells expressing recombinant S1P receptors .
Data Table 2: Receptor Binding Affinity of Analogous Compounds
| Compound | S1P1 IC50 (nM) | S1P5 IC50 (nM) | S1P3 Selectivity Ratio |
|---|---|---|---|
| AMG 369 (Analog) | 0.7 | 1.2 | >100 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Modifications to the azetidine ring : Introducing electron-withdrawing groups (e.g., fluorine) at position 3 improves metabolic stability by reducing CYP450 oxidation .
- Thiazolo-pyridine core : Substituents like trifluoromethyl groups enhance blood-brain barrier penetration, as shown in rodent models of autoimmune encephalomyelitis .
- Carboxylic acid moiety : Ester prodrugs (e.g., ethyl ester) increase oral bioavailability but require hydrolysis studies to confirm active form release .
Q. What in vivo models are suitable for evaluating the compound’s efficacy in autoimmune diseases?
Methodological Answer:
- Experimental Autoimmune Encephalomyelitis (EAE) :
- Dosing: Oral administration (0.1 mg/kg) reduces lymphocyte counts by >70% at 24 hours post-dose .
- Endpoints: Delay in disease onset (≥3 days) and reduced clinical severity scores (e.g., from 4.0 to 1.5 on a 5-point scale) .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and lymphocyte subset analysis in peripheral blood .
Q. How do crystallographic data resolve contradictions in proposed molecular conformations?
Methodological Answer:
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Q. How do solvent polarity and pH affect the compound’s fluorescence properties in bioimaging applications?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
